N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide
Overview
Description
N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.18959167 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Research
Antiprotozoal Agents
Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-furamide, have been synthesized and evaluated for their antiprotozoal activity. These compounds, including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, have shown strong DNA affinities and significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating potential as therapeutic agents for diseases like sleeping sickness and malaria (Ismail et al., 2004).
Material Science
pH-sensitive Polymers
This compound and related compounds have been utilized in the study of pH-sensitive polymers. By controlling the molecular weight of poly(β-amino esters) synthesized through Michael-type step polymerization, researchers have modulated the pH-sensitivity of these polymers. This modulation is crucial for developing drug carriers sensitive to pH changes, demonstrating the compound's potential in material science applications (Kim et al., 2005).
Chemical Synthesis
Aminocarbonylation of Aryl Halides
Research has explored the carbon-monoxide-free aminocarbonylation of aryl iodides and bromides using palladium acetate and Xantphos in the presence of N-substituted formamides as an amide source. This methodology, relevant to the synthesis and functionalization of compounds including this compound, eliminates the need for toxic carbon monoxide gas, presenting a safer alternative for producing amide-functionalized products (Sawant et al., 2011).
Properties
IUPAC Name |
N-[3-[(3-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-7-5-8-18(15-17)25-23(28)20-16-19(26-24(29)22-9-6-14-30-22)10-11-21(20)27-12-3-2-4-13-27/h5-11,14-16H,2-4,12-13H2,1H3,(H,25,28)(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVBTRFCLCZYGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)N4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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